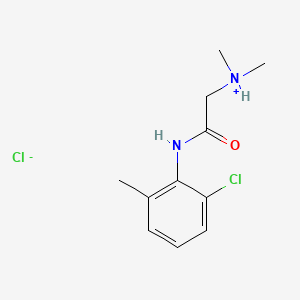
6'-Chloro-2-(dimethylamino)-o-acetotoluidide, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-dimethylazanium chloride: is an organic compound that belongs to the class of substituted anilines. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-chloro-6-methylanilino)-2-oxoethyl]-dimethylazanium chloride typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-5-methyl-4-nitroaniline.
Diazotization Reaction: The amino groups are eliminated through a diazotization reaction using sulfuric acid as a reactant.
Reduction: The intermediate is reduced by hypophosphorous acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines with various functional groups.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Participates in the formation of various pharmaceutical compounds .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Utilized in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry:
- Employed in the production of agrochemicals and dyes.
- Acts as a polymerization inhibitor in certain industrial processes .
Mécanisme D'action
The mechanism of action of [2-(2-chloro-6-methylanilino)-2-oxoethyl]-dimethylazanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding .
Comparaison Avec Des Composés Similaires
- 2-chloro-6-methylaniline
- 2-amino-3-chlorotoluene
- 6-chloro-o-toluidine
Comparison:
- Uniqueness: [2-(2-chloro-6-methylanilino)-2-oxoethyl]-dimethylazanium chloride is unique due to its specific structure, which allows it to participate in a broader range of chemical reactions compared to its analogs.
- Reactivity: It exhibits higher reactivity in nucleophilic substitution reactions due to the presence of the dimethylazanium group.
- Applications: While similar compounds are used in organic synthesis and pharmaceuticals, [2-(2-chloro-6-methylanilino)-2-oxoethyl]-dimethylazanium chloride has a wider range of applications, including its use as a polymerization inhibitor .
Propriétés
Numéro CAS |
77966-55-3 |
|---|---|
Formule moléculaire |
C11H16Cl2N2O |
Poids moléculaire |
263.16 g/mol |
Nom IUPAC |
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C11H15ClN2O.ClH/c1-8-5-4-6-9(12)11(8)13-10(15)7-14(2)3;/h4-6H,7H2,1-3H3,(H,13,15);1H |
Clé InChI |
XCTYZADKEVEHPX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)Cl)NC(=O)C[NH+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


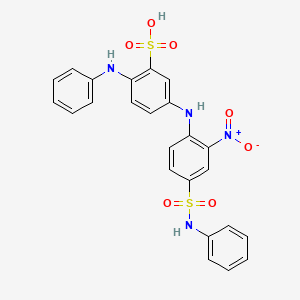
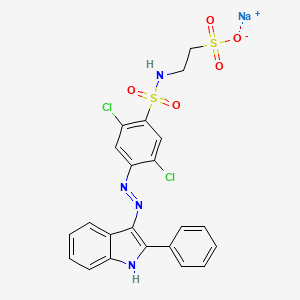
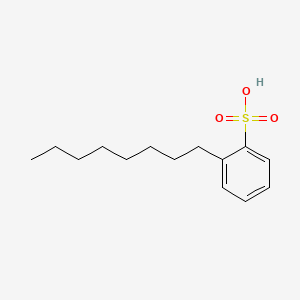
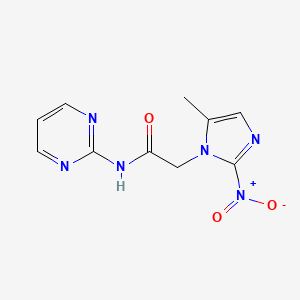
![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium](/img/structure/B13753322.png)
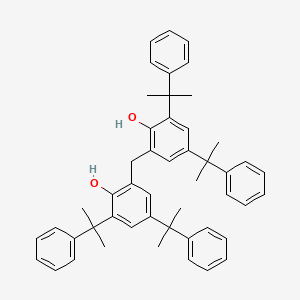
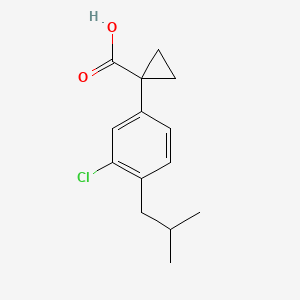

![[Dimethyl(2-phenylethyl)silyl]methyl acetate](/img/structure/B13753339.png)
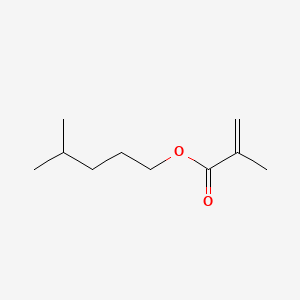
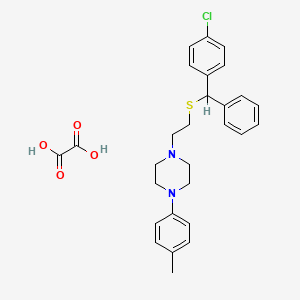
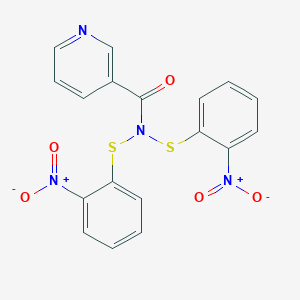

![Ethanamine, N,N',N''-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl-](/img/structure/B13753389.png)
